5-(2-Chlorophenyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 478254-15-8
Cat. No.: VC16185898
Molecular Formula: C21H15ClN4OS
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478254-15-8 |
|---|---|
| Molecular Formula | C21H15ClN4OS |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C21H15ClN4OS/c22-19-12-5-4-11-18(19)20-24-25-21(28)26(20)23-14-15-7-6-10-17(13-15)27-16-8-2-1-3-9-16/h1-14H,(H,25,28)/b23-14+ |
| Standard InChI Key | HZNLRSGGKJDWLT-OEAKJJBVSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by three primary components:
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Triazole-thiol core: A 1,2,4-triazole ring with a sulfur atom at position 3.
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2-Chlorophenyl group: Attached to position 5 of the triazole ring, introducing steric and electronic effects.
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3-Phenoxybenzylidene moiety: A Schiff base formed by the condensation of 3-phenoxybenzaldehyde with the amino group at position 4 of the triazole.
The molecular formula is C₂₁H₁₅ClN₄OS, with an IUPAC name of 3-(2-chlorophenyl)-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione. Its planar geometry facilitates π-π stacking and hydrogen bonding, critical for biological interactions .
Table 1: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 406.9 g/mol |
| CAS Number | 478254-15-8 |
| SMILES Notation | C1=CC=C(C(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
| XLogP3-AA | 5.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis involves three key steps :
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Formation of 4-amino-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives.
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Schiff Base Condensation: Reaction of the triazole-amine with 3-phenoxybenzaldehyde in ethanol under acidic conditions (e.g., glacial acetic acid).
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Purification: Recrystallization from ethanol or dimethylformamide yields the final product with >85% purity.
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage. Metal complexes (e.g., Zn²⁺, Hg²⁺) are synthesized by reacting the ligand with metal salts in a 2:1 molar ratio .
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial Acetic Acid (3 drops) |
| Temperature | Reflux at 78°C |
| Reaction Time | 4–6 hours |
| Yield | 72–78% |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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FT-IR: Peaks at 1605 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C of phenoxy), and 2550 cm⁻¹ (S-H stretch) .
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¹H NMR (DMSO-d₆): δ 8.2 ppm (s, 1H, imine-H), δ 7.3–7.8 ppm (m, 12H, aromatic-H), δ 4.1 ppm (s, 1H, S-H) .
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UV-Vis: λₘₐₓ at 275 nm (π→π* transition) and 340 nm (n→π* transition of C=N).
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major weight loss at 300°C due to triazole ring degradation. Metal complexes (e.g., Hg²⁺) exhibit higher stability, decomposing above 320°C .
Biological and Pharmacological Applications
Antimicrobial Activity
Metal complexes of this compound demonstrate broad-spectrum activity:
Table 3: Minimum Inhibitory Concentration (MIC) Against Pathogens
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
| Candida albicans | 100.0 |
The Hg²⁺ complex shows superior efficacy, likely due to enhanced membrane permeability .
Recent Advances and Future Directions
Metal Complex Innovations
Recent work highlights Zn²⁺ and Cd²⁺ complexes as fluorescent sensors for Cu²⁺ in biological systems, with detection limits of 0.1 µM .
Computational Studies
Density functional theory (DFT) simulations correlate the compound’s electron-deficient triazole ring with its affinity for kinase inhibitors, suggesting potential in targeted cancer therapy .
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